molecular formula C8H5BrF2O B1407706 1-(3-Bromophenyl)-2,2-difluoroethanone CAS No. 1002356-02-6

1-(3-Bromophenyl)-2,2-difluoroethanone

Cat. No. B1407706
M. Wt: 235.02 g/mol
InChI Key: HZELFBPCXLKNMP-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,2-difluoroethanone is a chemical compound with the molecular formula C8H7BrO . It is also known as Ethanone, 1-(3-bromophenyl)- .


Synthesis Analysis

While there is no direct information available on the synthesis of 1-(3-Bromophenyl)-2,2-difluoroethanone, related compounds have been synthesized through various methods. For example, 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone was synthesized by a two-step synthesis method .

Scientific Research Applications

  • Synthesis and Biological Activity of β-Ketoenol-Pyrazole

    • Field : Chemistry and Biology
    • Application : This research relates to the synthesis, structure determination, DFT studies, and use of a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety .
    • Method : The compound was synthesized, characterized, and its structure was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .
    • Results : The synthesized compound showed a moderate antifungal activity with an inhibition percentage of 46% against the Fusarium oxysporum f.sp. albedinis FAO fungal strains . No significant effect was observed against bacterial strains (Escherichia coli, Bacillus subtilis, and Micrococcus luteus) .
  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine

    • Field : Pharmacology
    • Application : This study focuses on the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites .
    • Method : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .
    • Results : The maximum concentration Cmax (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . A total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
  • Synthesis and Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

    • Field : Pharmacology
    • Application : This research describes the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .
    • Method : The specific methods of synthesis, characterization, and testing are not detailed in the available information .
    • Results : The specific results of this research are not detailed in the available information .
  • Synthesis and Biological Activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
    • Field : Chemistry and Biology
    • Application : This research relates to the synthesis, structure determination, DFT studies, and use of a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety .
    • Method : The compound was synthesized, characterized, and its structure was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .
    • Results : The synthesized compound showed a moderate antifungal activity with an inhibition percentage of 46% against the Fusarium oxysporum f.sp. albedinis FAO fungal strains . No significant effect was observed against bacterial strains (Escherichia coli, Bacillus subtilis, and Micrococcus luteus) .
  • Synthesis and Biological Activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
    • Field : Chemistry and Biology
    • Application : This research relates to the synthesis, structure determination, DFT studies, and use of a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety .
    • Method : The compound was synthesized, characterized, and its structure was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .
    • Results : The synthesized compound showed a moderate antifungal activity with an inhibition percentage of 46% against the Fusarium oxysporum f.sp. albedinis FAO fungal strains . No significant effect was observed against bacterial strains (Escherichia coli, Bacillus subtilis, and Micrococcus luteus) .

properties

IUPAC Name

1-(3-bromophenyl)-2,2-difluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZELFBPCXLKNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-2,2-difluoroethanone

Synthesis routes and methods

Procedure details

1-Bromo-3-iodo-benzene (22.5 g, 90 mmol, Aldrich) was dissolved in THF and cooled to −78° C. nBuLi (69.8 ml, 90 mmol) was added over 15 minutes and the reaction was stirred for 30 min. at −78° C. Difluoro-acetic acid ethyl ester (16.59 ml, 153 mmol, Aldrich) was added dropwise and stirring was continued for 3 hrs. After completion the reaction was quenched by the addition of 329 ml 2 M HCl solution and reaction was warmed to r.t. The phases were separated and the aqueous phases was extracted with Et2O. The organic phases were washed with water and brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by automated column chromatography (cyclohexane/ethyl acetate) to yield the title compound as a yellow oil. 1H-NMR (360 MHz, DMSO-d6): 8.18 (s, 1H), 8.02 (m, 2H), 7.61 (t, 1H), 7.21 (t, 1H, CHF2); GC/MS: 234 [(M+H)+].
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
69.8 mL
Type
reactant
Reaction Step Two
Quantity
16.59 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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